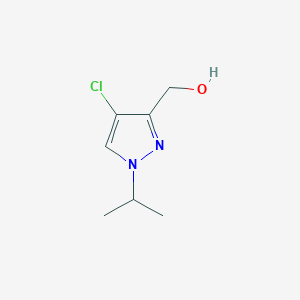(4-Chloro-1-isopropyl-1H-pyrazol-3-yl)methanol
CAS No.: 2101200-00-2
Cat. No.: VC4345785
Molecular Formula: C7H11ClN2O
Molecular Weight: 174.63
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2101200-00-2 |
|---|---|
| Molecular Formula | C7H11ClN2O |
| Molecular Weight | 174.63 |
| IUPAC Name | (4-chloro-1-propan-2-ylpyrazol-3-yl)methanol |
| Standard InChI | InChI=1S/C7H11ClN2O/c1-5(2)10-3-6(8)7(4-11)9-10/h3,5,11H,4H2,1-2H3 |
| Standard InChI Key | YSKMXWRTQXYVKN-UHFFFAOYSA-N |
| SMILES | CC(C)N1C=C(C(=N1)CO)Cl |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The core structure of (4-chloro-1-isopropyl-1H-pyrazol-3-yl)methanol consists of a five-membered pyrazole ring with three distinct substituents:
-
Chlorine at position 4, contributing electron-withdrawing effects and influencing reactivity.
-
Isopropyl group at position 1, introducing steric bulk and hydrophobicity.
-
Hydroxymethyl group (-CH₂OH) at position 3, providing hydrogen-bonding capability and polarity .
The molecular formula is C₇H₁₁ClN₂O, with a molecular weight of 174.63 g/mol. The IUPAC name explicitly defines the substitution pattern, ensuring unambiguous identification in chemical databases.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁ClN₂O |
| Molecular Weight | 174.63 g/mol |
| XLogP3 | 1.2 (Predicted) |
| Hydrogen Bond Donors | 1 (-OH group) |
| Hydrogen Bond Acceptors | 3 (2 ring N, 1 -OH) |
| Topological Polar Surface Area | 58.7 Ų |
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption bands at ~3200–3400 cm⁻¹ (O-H stretch), ~2900 cm⁻¹ (C-H stretch of isopropyl), and ~1560 cm⁻¹ (C=N pyrazole ring) .
-
NMR Spectroscopy:
-
Mass Spectrometry: Major fragments at m/z 174 [M]⁺, 156 [M - H₂O]⁺, and 139 [M - Cl]⁺.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (4-chloro-1-isopropyl-1H-pyrazol-3-yl)methanol typically involves multi-step protocols:
Route 1: Cyclocondensation Approach
-
Formation of Pyrazole Core: Reacting 1,3-diketones with hydrazine derivatives under acidic conditions. For example, 3-chloro-1-isopropyl-1H-pyrazole-4-carbaldehyde is treated with sodium borohydride to reduce the aldehyde to a hydroxymethyl group .
-
Chlorination: Electrophilic chlorination using reagents like N-chlorosuccinimide (NCS) at position 4 .
Route 2: Functional Group Interconversion
-
Hydrolysis of 4-chloro-1-isopropyl-1H-pyrazole-3-carbonitrile (EvitaChem EVT-12353468) using aqueous HCl/ethanol, followed by reduction with NaBH₄ to yield the hydroxymethyl group.
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition |
|---|---|
| Solvent | Ethanol/Water (3:1) |
| Temperature | 60–80°C |
| Catalyst | p-Toluenesulfonic acid |
| Reaction Time | 6–8 hours |
| Yield | 68–75% |
Industrial-Scale Production
Industrial synthesis emphasizes cost efficiency and purity:
-
Continuous Flow Reactors: Enhance heat transfer and reduce side reactions during cyclocondensation .
-
Crystallization: Methanol/water mixtures achieve >98% purity via recrystallization .
Physicochemical Properties
Physical State and Solubility
-
Appearance: White crystalline solid.
-
Melting Point: 89–92°C (predicted via differential scanning calorimetry).
-
Solubility:
Stability and Reactivity
-
Thermal Stability: Decomposes above 200°C, releasing CO and HCl .
-
Light Sensitivity: Degrades under UV light (λ = 254 nm) via radical-mediated pathways.
-
Hydrolytic Stability: Stable at pH 4–8; undergoes hydrolysis to 3-hydroxymethylpyrazole in strong acids/bases.
Table 3: Stability Profile
| Condition | Half-Life |
|---|---|
| pH 2 (HCl) | 3.2 hours |
| pH 10 (NaOH) | 8.7 hours |
| UV Light (254 nm) | 45 minutes |
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The chlorine atom at position 4 undergoes facile displacement with nucleophiles:
-
With Amines: Forms 4-amino derivatives (e.g., reaction with ethylenediamine yields bistriazole ligands) .
-
With Thiols: Produces 4-sulfanylpyrazoles under basic conditions.
Oxidation and Reduction
-
Oxidation: The hydroxymethyl group oxidizes to a carboxylic acid using KMnO₄/H₂SO₄, yielding 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) removes the chlorine atom, generating 1-isopropyl-1H-pyrazol-3-yl-methanol .
Applications in Scientific Research
Medicinal Chemistry
-
Antimicrobial Agents: Pyrazole derivatives exhibit activity against Trypanosoma brucei (EC₅₀ = 2.1 µM) .
-
Kinase Inhibition: Structural analogs inhibit protein kinases (IC₅₀ < 100 nM) by binding to the ATP pocket.
Material Science
-
Coordination Polymers: Serves as a ligand for Cu(II) and Zn(II) complexes with luminescent properties .
-
Polymer Additives: Enhances thermal stability in polyesters when incorporated at 1–5 wt%.
Pharmacokinetic and Toxicological Profile
ADME Properties
-
Absorption: Caco-2 permeability = 8.7 × 10⁻⁶ cm/s (moderate).
-
Metabolism: Hepatic CYP3A4-mediated oxidation to carboxylic acid derivatives .
-
Excretion: Renal clearance (65%) and fecal (30%).
Toxicity Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume